Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony
Description
The compound "Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony]" is a hybrid molecule combining an isonicotinic acid moiety with a 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl-propionyl group. The benzylidene substituent at the 5-position of the thiazolidinone ring is critical for modulating electronic and steric effects, which influence binding to biological targets .
Properties
Molecular Formula |
C19H16N4O3S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N'-[3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H16N4O3S2/c24-16(21-22-17(25)14-6-9-20-10-7-14)8-11-23-18(26)15(28-19(23)27)12-13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,21,24)(H,22,25)/b15-12+ |
InChI Key |
IAMGCACNTGZQSJ-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] typically involves a multi-step process. One common method includes the condensation of isonicotinic acid hydrazide with a suitable aldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thioglycolic acid to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzylidene derivatives
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including those related to isonicotinic acid, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of Gram-positive bacteria, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
2. Anticancer Properties
Isonicotinic acid derivatives have shown promise in anticancer research. Specifically, compounds containing thiazolidinone rings have been investigated for their ability to induce apoptosis in cancer cells. This is attributed to their ability to inhibit specific kinases involved in cell proliferation and survival . For instance, studies have highlighted the potential of these compounds as glycogen synthase kinase 3 (GSK-3) inhibitors, which play a crucial role in cancer cell signaling pathways .
3. Neuroprotective Effects
Some studies suggest that isonicotinic acid derivatives may possess neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress and inflammation are critical factors. The thiazolidinone structure may contribute to antioxidant activity, thus protecting neuronal cells from damage .
Biochemical Applications
1. Enzyme Inhibition
Compounds like isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] have been studied for their potential as enzyme inhibitors. Their structural features allow them to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders where enzyme regulation is crucial .
2. Drug Development
The unique chemical properties of this compound make it a candidate for drug development. Its ability to modify biological pathways suggests that it could be used as a lead compound in designing new pharmaceuticals targeting specific diseases, particularly those related to microbial infections and cancer .
Synthetic Chemistry Applications
1. Synthesis of Novel Compounds
The synthesis of isonicotinic acid derivatives often involves multi-step organic reactions that can lead to novel compounds with enhanced biological activities. Researchers are exploring various synthetic routes to optimize yield and purity while minimizing environmental impact . These synthetic strategies can also be applied to develop libraries of related compounds for high-throughput screening in drug discovery.
2. Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Isonicotinic acid derivatives serve as valuable models in structure-activity relationship (SAR) studies, helping researchers identify key functional groups responsible for specific biological effects .
Mechanism of Action
The mechanism of action of isonicotinic acid N’-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony] involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The benzylidene group can also participate in interactions with cellular components, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to the 5-arylidene-4-thiazolidinone family. Key structural analogs include:
Key Observations:
- Substituent Position and Yield : Electron-donating groups (e.g., methoxy, benzyloxy) at the benzylidene ring enhance reaction yields (e.g., 73% in ) compared to bulkier substituents (24% yield for phenylethoxy) .
- Thermal Stability : Melting points correlate with substituent polarity. Methoxy-containing derivatives exhibit higher melting points (277–280°C) due to stronger intermolecular interactions .
- Acid-Base Properties: The pKa of the thioxo group in the thiazolidinone ring (~3.37) suggests moderate acidity, which may influence solubility and bioavailability .
Metabolic Pathways and Stability
Isonicotinic acid derivatives undergo hydroxylation at the pyridine ring during microbial metabolism, forming intermediates like 2-hydroxyisonicotinic acid and citrazinic acid . In contrast, thiazolidinone derivatives with bulkier substituents (e.g., isopropyl) show enhanced stability against enzymatic degradation .
Biological Activity
Isonicotinic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly against infectious diseases like tuberculosis. The compound Isonicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propiony represents a novel structure that combines the pharmacophoric elements of isonicotinic acid with thiazolidinone moieties, which may enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is derived from the combination of isonicotinic acid and a thiazolidinone derivative. The presence of the benzylidene group is expected to contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor interactions.
Antimycobacterial Activity
Isonicotinic acid derivatives, particularly those related to isoniazid, have been extensively studied for their antitubercular properties. Research indicates that compounds with structural similarities to isoniazid can exhibit significant activity against Mycobacterium tuberculosis. For instance, derivatives such as N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide have shown promising results with MIC values comparable to those of established treatments like isoniazid itself (MIC values ranging from 0.03–0.06 μg/mL) .
Table 1: Antimycobacterial Activity of Isonicotinic Acid Derivatives
| Compound Name | MIC (μg/mL) | Reference |
|---|---|---|
| N2-3,5,5-trimethylcyclohexylidenyl isonicotinic acid hydrazide | 0.025 | |
| N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide | 0.06 | |
| Isoniazid | 0.03–0.06 |
Antibacterial and Antifungal Activity
In addition to its antitubercular properties, the compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that synthesized thiazolidinone derivatives exhibited MIC values ranging from 0.56 to 12.50 μM against several bacterial strains, indicating moderate to high antibacterial efficacy .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μM) | Target Organisms | Reference |
|---|---|---|---|
| Compound 19 | 0.56–12.50 | Various Gram-positive/negative | |
| Compound 9 | 7.68–30.74 | Various Gram-positive/negative |
Furthermore, some derivatives have shown antifungal activity, particularly against Candida albicans, with varying degrees of effectiveness based on their structural modifications .
The mechanism by which isonicotinic acid derivatives exert their biological effects often involves the inhibition of key enzymes associated with bacterial cell wall synthesis or metabolic pathways critical for pathogen survival. For instance, isoniazid acts by forming a covalent adduct with NAD, inhibiting InhA, an essential enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis . This mechanism may be applicable to other derivatives as well.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing various isonicotinic acid derivatives to explore their biological activities further:
- Synthesis and Characterization : A series of compounds were synthesized and characterized using spectroscopic methods (FT-IR, NMR), confirming their structures and potential reactivity profiles.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives not only inhibited the growth of M. tuberculosis but also displayed lower toxicity profiles compared to traditional antibiotics .
- Computational Studies : Molecular docking studies suggest that these compounds can effectively bind to target enzymes involved in bacterial metabolism, enhancing their potential as therapeutic agents .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what critical parameters influence reaction efficiency?
Methodological Answer: The compound can be synthesized via a condensation reaction between isonicotinic acid hydrazide and a 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl-propionyl precursor. Key steps include:
- Reflux conditions : Use glacial acetic acid and sodium acetate as catalysts under reflux for 2.5–3 hours (yields ~35–45%) .
- Precursor preparation : Rhodanine-3-propionic acid reacts with benzaldehyde derivatives in acetic acid to form the thiazolidinone core .
- Critical parameters : Reaction time, molar ratios (e.g., 1:1 aldehyde to rhodanine derivative), and recrystallization solvents (e.g., acetic acid for purity) .
Q. How can researchers confirm structural integrity using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Identify characteristic peaks:
- Thioxo-thiazolidinone ring: δ ~170–175 ppm (C=O), ~125–130 ppm (C=S) .
- Benzylidene protons: δ ~7.3–7.8 ppm (aromatic protons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching theoretical values .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of calculated values .
Advanced Research Questions
Q. How should researchers address discrepancies in reaction yields during scale-up?
Methodological Answer: Yield variability (e.g., 34–74% in similar thiazolidinones ) can arise from:
- Impurity control : Use TLC monitoring to optimize reaction termination.
- Temperature gradients : Ensure uniform heating in larger reactors (e.g., oil baths vs. mantles).
- Catalyst loading : Adjust sodium acetate stoichiometry (e.g., 1.5 eq. instead of 1 eq.) to drive condensation .
- Data-driven approach : Compare small- vs. large-scale runs (see Table 1).
Q. Table 1. Yield Variability in Thiazolidinone Derivatives
| Derivative Structure | Small-Scale Yield (%) | Large-Scale Yield (%) | Key Adjustment |
|---|---|---|---|
| [5-Benzylidene] analog | 47 | 34 | Extended reflux (4h) |
| [4-Benzyloxy-3-methoxy] analog | 74 | 68 | Increased catalyst (1.2 eq.) |
Q. What strategies elucidate the condensation mechanism forming the thiazolidinone core?
Methodological Answer:
- Mechanistic probes : Use isotopic labeling (e.g., D2O in NMR) to track proton transfer during Knoevenagel condensation .
- Kinetic studies : Monitor intermediate formation (e.g., hydrazone) via in-situ IR spectroscopy .
- Computational modeling : Density Functional Theory (DFT) can predict transition states and activation energies for benzylidene-thiazolidinone formation .
Q. How can computational modeling predict bioactive conformations?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina.
- Pharmacophore mapping : Align the thiazolidinone core and benzylidene moiety with known inhibitors (e.g., PPAR-γ agonists) .
- MD simulations : Assess stability of bioactive conformations in solvated environments (e.g., 100 ns trajectories in GROMACS) .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data for the thioxo-thiazolidinone moiety?
Methodological Answer:
- Contextualize solvent effects : NMR chemical shifts vary in DMSO-d6 vs. CDCl3 (e.g., C=S δ +5 ppm in DMSO) .
- Verify purity : Recrystallize twice and use HRMS to rule out isomeric byproducts (e.g., E/Z benzylidene isomers) .
- Cross-validate techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) for unambiguous assignments .
Experimental Design Considerations
Q. What optimization strategies improve recrystallization efficiency?
Methodological Answer:
- Solvent screening : Test binary mixtures (e.g., acetic acid/water, ethanol/ethyl acetate) for optimal crystal growth .
- Gradient cooling : Reduce cooling rates (e.g., 0.5°C/min) to minimize amorphous precipitation.
- Seeding : Introduce purified microcrystals to induce nucleation .
Biological Activity Profiling
Q. How to design assays for evaluating immunomodulatory potential?
Methodological Answer:
- In vitro models : Use murine splenocytes to measure IL-6/TNF-α suppression via ELISA (see for analogous compounds) .
- Dose-response curves : Test 1–100 μM concentrations with positive controls (e.g., dexamethasone).
- Cytotoxicity screening : Pair with MTT assays on HEK-293 cells to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
